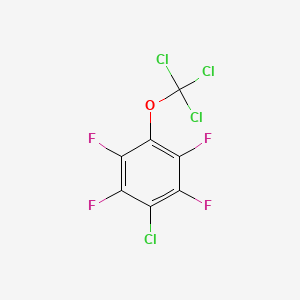
1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene
Descripción general
Descripción
1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene, also known as TDCF, is a fluorinated aromatic compound that has recently been the subject of a great deal of scientific research due to its unique properties. TDCF has been found to have a wide range of applications in both chemistry and biology, from being a useful synthetic intermediate in organic synthesis to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene has been studied for its potential applications in a wide range of scientific fields. In organic synthesis, 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene has been found to be a useful intermediate for the synthesis of a variety of compounds, such as fluorinated aromatics, heterocyclic compounds, and other organic compounds. In biochemistry and pharmacology, 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene has been studied for its potential as a therapeutic agent, as it has been found to have anti-inflammatory, antifungal, and antibacterial effects. In addition, 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene has been studied for its potential as a catalyst in organic reactions.
Mecanismo De Acción
The exact mechanism of action of 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene is not yet known, however it is thought to involve the formation of a complex between the 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene molecule and the target molecule. This complex is thought to be stabilized by hydrogen bonding and electrostatic interactions, which are thought to be responsible for the observed effects of 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene.
Efectos Bioquímicos Y Fisiológicos
1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene has been studied for its potential as a therapeutic agent, and has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene has anti-inflammatory, antifungal, and antibacterial effects, as well as anti-cancer and anti-viral activity. 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene has also been found to be an effective inhibitor of enzymes involved in the synthesis of cholesterol and other lipids, as well as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene in laboratory experiments has a number of advantages. 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene is relatively easy to synthesize and is readily available, making it a cost-effective option for experiments. In addition, 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene is stable in a variety of conditions and is non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene in laboratory experiments. 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene is a volatile compound and has a low solubility in water, meaning that it must be handled carefully in order to avoid loss. In addition, 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene has a low boiling point, meaning that it must be handled at low temperatures in order to avoid evaporation.
Direcciones Futuras
In the future, 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene could be used in a variety of applications in both chemistry and biology. In organic synthesis, 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene could be used as a versatile intermediate for the synthesis of a variety of compounds. In biochemistry and pharmacology, 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene could be further studied for its potential as a therapeutic agent, with a focus on the mechanism of action and the development of more effective drug formulations. In addition, 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene could be studied for its potential as a catalyst in organic reactions, as well as its potential to be used in the synthesis of other fluorinated compounds. Finally, 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene could be studied for its potential to be used in the synthesis of new materials, such as polymers and nanomaterials.
Propiedades
IUPAC Name |
1-chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl4F4O/c8-1-2(12)4(14)6(5(15)3(1)13)16-7(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMBHIQIJDPXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



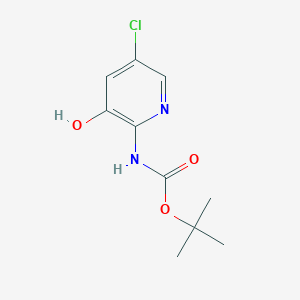
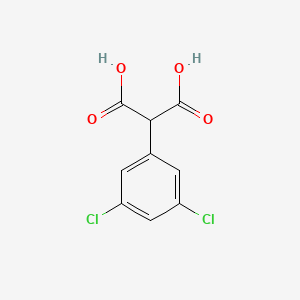
![Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane](/img/structure/B1403780.png)
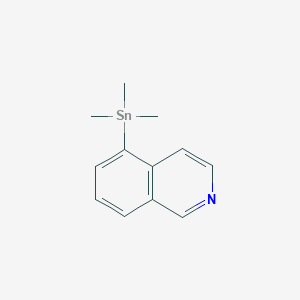
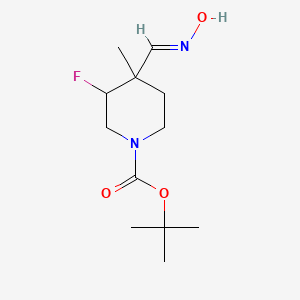
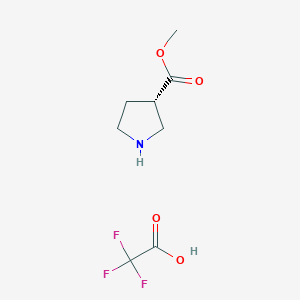
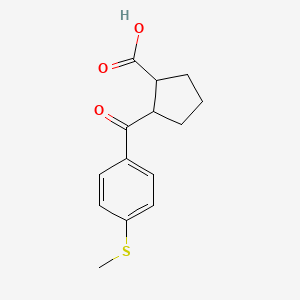
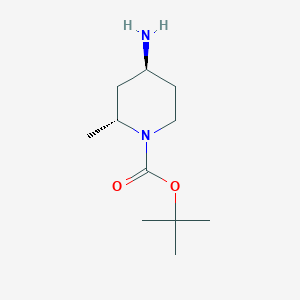
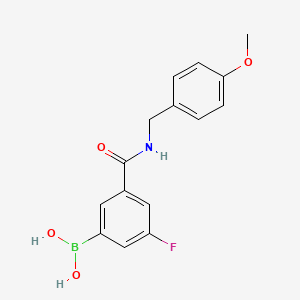
![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403791.png)
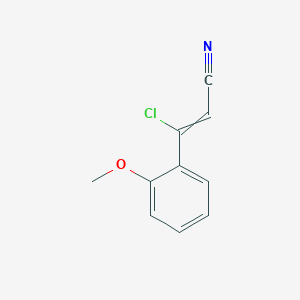
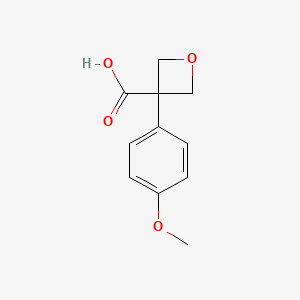
![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)
![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)